![molecular formula C21H27NO B4111942 1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine](/img/structure/B4111942.png)
1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related adamantyl-pyrrolidine compounds involves strategic organic reactions that introduce the adamantyl group into the pyrrolidine ring. For example, 3-(2-adamantyl)pyrrolidines have been synthesized and evaluated for activity against influenza A virus, indicating a methodology that could be applicable or adaptable for the synthesis of "1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine" (Stamatiou et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds similar to "1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine" often features a pyrrolidine ring connected to an adamantyl group, which influences their conformational properties and potential interactions. For instance, the study of adamantane derivatives revealed the importance of the conformation around the pyrrolidine-adamantyl bond and the heterocycle's envelope conformation (Stamatiou et al., 2001).
Chemical Reactions and Properties
Adamantyl derivatives undergo various chemical reactions that can modify their structure and enhance their biological activity. For example, the introduction of two pharmacophoric amine groups into adamantane derivatives has shown to increase activity against influenza A virus, indicating that chemical modifications can significantly impact the compound's properties (Stamatiou et al., 2001).
Zukünftige Richtungen
Adamantane derivatives have diverse applications in various fields, and there is ongoing research into developing new synthesis methods and exploring their potential uses . The future directions for “1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine” would likely follow this trend, although specific future directions are not detailed in the current literature.
Wirkmechanismus
Target of Action
The primary target of 1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine is currently unknown. This compound is a derivative of adamantane , a class of compounds known to interact with various biological targets, including ion channels and receptors in the nervous system
Mode of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . These properties could influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Adamantane derivatives have been found to be involved in a variety of biological activities, including antiviral, anti-inflammatory, and antidiabetic effects . The compound’s effect on these pathways and their downstream effects would require further investigation.
Result of Action
Given the diverse biological activities of adamantane derivatives , this compound could potentially have a wide range of effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
(3-phenyl-1-adamantyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c23-19(22-8-4-5-9-22)21-13-16-10-17(14-21)12-20(11-16,15-21)18-6-2-1-3-7-18/h1-3,6-7,16-17H,4-5,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDULMDKMWCMYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4111864.png)
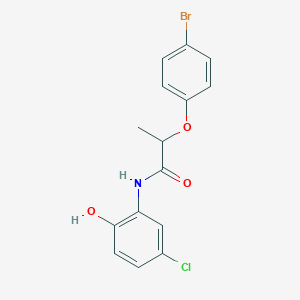


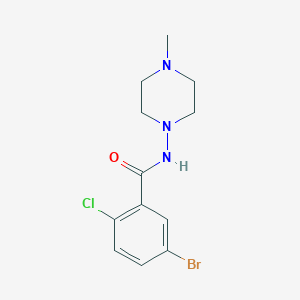
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4111897.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-7-bromo-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111903.png)
![1-(2-chloro-6-nitrophenyl)-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B4111910.png)
![2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4111913.png)
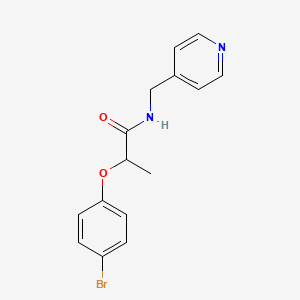
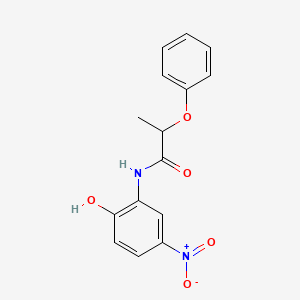
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111931.png)
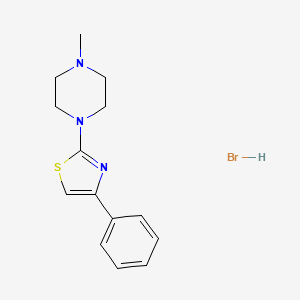
![3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid](/img/structure/B4111969.png)